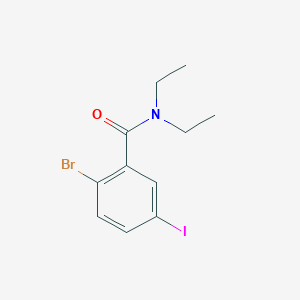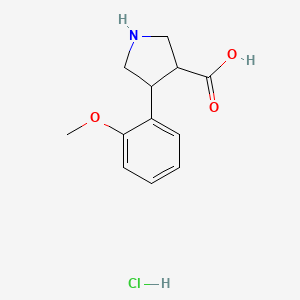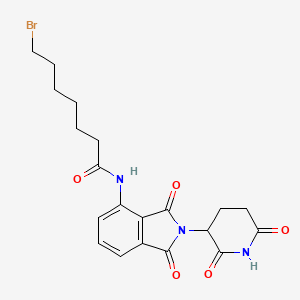
Pomalidomide-CO-C6-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-CO-C6-Br is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is known for its potent antiangiogenic and immunomodulatory properties, making it a valuable compound in the treatment of multiple myeloma and other hematological malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .
Industrial Production Methods
Industrial production of pomalidomide focuses on optimizing yield and purity. An improved process involves the use of continuous flow synthesis, which enhances the reliability and robustness of the production method . This process is cost-effective and feasible for large-scale production, ensuring a purity greater than 99% .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-CO-C6-Br undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically occur at temperatures ranging from ambient to 80°C and involve a wide range of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
Pomalidomide-CO-C6-Br has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various derivatives and conjugates for research purposes.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
Pomalidomide-CO-C6-Br exerts its effects through multiple mechanisms:
Immunomodulatory Activity: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of various tumor cells.
Molecular Targets and Pathways: Targets include cereblon, a substrate receptor of CRL4 E3 ligase, leading to the degradation of Ikaros and Aiolos proteins
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
CC-122, CC-220, and CC-885: Novel thalidomide analogs designed for better clinical efficacy.
Uniqueness
Pomalidomide-CO-C6-Br stands out due to its enhanced potency and reduced toxicity compared to its predecessors. It has shown significant clinical activity in patients refractory to other treatments, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
Propriétés
Formule moléculaire |
C20H22BrN3O5 |
|---|---|
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H22BrN3O5/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27/h5-7,14H,1-4,8-11H2,(H,22,25)(H,23,26,27) |
Clé InChI |
IFAPBOJIJUVVOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


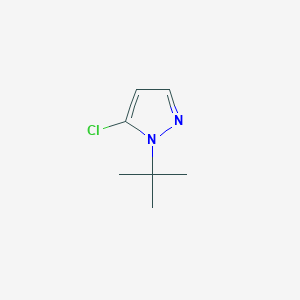
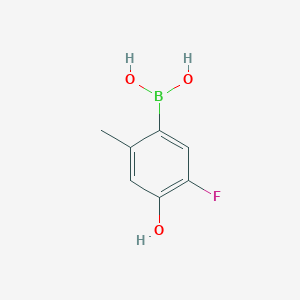
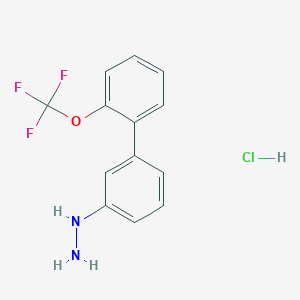
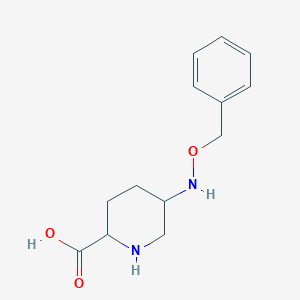
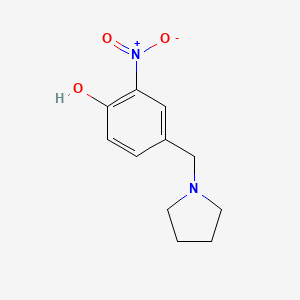
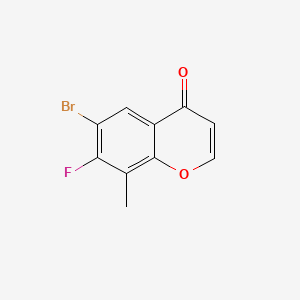
![2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)
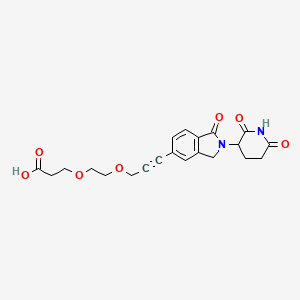
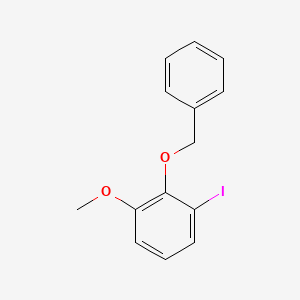
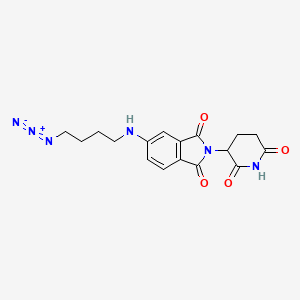
![acetic acid;(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14770894.png)

